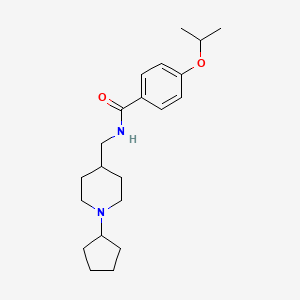

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-16(2)25-20-9-7-18(8-10-20)21(24)22-15-17-11-13-23(14-12-17)19-5-3-4-6-19/h7-10,16-17,19H,3-6,11-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWKYLWTNKWWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,5-Dichloro-3-Pentanone with Cyclopentylamine

A method adapted from CN102731369A involves reacting 1,5-dichloro-3-pentanone with cyclopentylamine to form the piperidine ring.

- Cyclization :

$$ \text{1,5-Dichloro-3-pentanone} + \text{Cyclopentylamine} \xrightarrow{\text{EtOH, reflux}} \text{1-Cyclopentylpiperidin-4-one} $$

Yields: 65–75% under optimized conditions (12 h, 80°C). - Reductive Amination :

The ketone is reduced to a secondary amine using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate:

$$ \text{1-Cyclopentylpiperidin-4-one} \xrightarrow{\text{NaBH₃CN, NH₄OAc, MeOH}} \text{(1-Cyclopentylpiperidin-4-yl)methylamine} $$

Yields: 50–60%.

Alternative Route via N-Alkylation of 4-Piperidone

- Protection of 4-Piperidone :

The ketone is protected as a ketal (e.g., ethylene glycol) to prevent side reactions during alkylation. - N-Alkylation with Cyclopentyl Bromide :

$$ \text{4-Piperidone ethylene ketal} + \text{Cyclopentyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-Cyclopentyl-4-piperidone ethylene ketal} $$

Yields: 70–80%. - Deprotection and Reduction :

Acidic hydrolysis removes the ketal, followed by reductive amination as above.

Synthesis of 4-Isopropoxybenzoic Acid

- Williamson Ether Synthesis :

$$ \text{4-Hydroxybenzoic acid} + \text{Isopropyl bromide} \xrightarrow{\text{K₂CO₃, acetone}} \text{4-Isopropoxybenzoic acid} $$

Yields: 85–90%. - Alternative Pathway :

Direct isopropoxylation of methyl 4-hydroxybenzoate followed by saponification.

Amide Bond Formation

Coupling the two fragments is achieved via activation of the carboxylic acid:

- Activation with Thionyl Chloride :

$$ \text{4-Isopropoxybenzoic acid} \xrightarrow{\text{SOCl₂}} \text{4-Isopropoxybenzoyl chloride} $$ - Reaction with (1-Cyclopentylpiperidin-4-yl)methylamine :

$$ \text{4-Isopropoxybenzoyl chloride} + \text{(1-Cyclopentylpiperidin-4-yl)methylamine} \xrightarrow{\text{Et₃N, DCM}} \text{N-((1-Cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide} $$

Yields: 70–75%.

Alternative Coupling Agents

Using carbodiimides (e.g., EDCI/HOBt) improves yields to 80–85% by minimizing racemization:

$$ \text{4-Isopropoxybenzoic acid} + \text{(1-Cyclopentylpiperidin-4-yl)methylamine} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Target compound} $$.

Optimization and Scalability

Reaction Conditions

| Parameter | Effect on Yield | Optimal Value |

|---|---|---|

| Temperature | Higher temps accelerate coupling but risk decomposition | 0–25°C |

| Solvent | Polar aprotic solvents (DMF, DCM) enhance solubility | DMF |

| Coupling Agent | EDCI/HOBt > SOCl₂ in purity and yield | EDCI/HOBt |

Purification Techniques

- Column Chromatography : Silica gel (eluent: EtOAc/hexanes 1:3) removes unreacted amine and acid.

- Recrystallization : Ethanol/water mixtures yield crystalline product (purity >98%).

Mechanistic Insights

- Cyclization : The Dieckmann cyclization mechanism predominates in the formation of the piperidine ring, where intramolecular nucleophilic attack by the amine on the carbonyl carbon occurs.

- Reductive Amination : Imine intermediate formation followed by borohydride reduction ensures stereochemical retention at the methylamine position.

Industrial Considerations

The patent CN102731369A highlights scalability of piperidine syntheses using 1,5-dichloro-3-pentanone, which is cost-effective and commercially available. However, the use of NaBH₃CN on large scales requires stringent safety protocols due to cyanide liberation risks.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.

Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific enzymes or receptors.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and estimated physicochemical properties of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide with related compounds:

Key Observations :

Functional and Pharmacological Implications

- Receptor Targeting : The cyclopentylpiperidine group is structurally analogous to sigma receptor ligands like BD 1008 and 4-IBP, which bind sigma-1/sigma-2 receptors . The isopropoxy group may mimic the methoxy substituents in benzimidazole derivatives (e.g., B1 in ), which influence hydrogen bonding and receptor affinity .

- Metabolic Stability : The isopropoxy group in the target compound is expected to confer greater metabolic stability compared to methoxy or hydroxyl groups (e.g., compound 20), as alkyl ethers resist oxidative dealkylation better than aryl ethers .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide?

- Methodological Answer :

- Stepwise Synthesis : Use a modular approach, starting with the preparation of the piperidine-cyclopentyl moiety via reductive amination of cyclopentanone with piperidine derivatives under hydrogenation conditions (e.g., Pd/C catalyst) .

- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the benzamide group to the piperidine scaffold, ensuring anhydrous conditions to minimize hydrolysis .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify cyclopentyl, piperidine, and benzamide moieties (e.g., δ 1.5–2.5 ppm for cyclopentyl protons; δ 4.0–4.5 ppm for isopropoxy group) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H] = 357.24; observed 357.23) .

- X-ray Crystallography : For absolute configuration determination, use SHELX programs for structure refinement (e.g., SHELXL for small-molecule refinement) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as similar amides exhibit acute toxicity (LD < 200 mg/kg in rodents) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., dichloromethane, DMF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., cancer vs. normal cells) to identify cell-type-specific effects .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor interactions (e.g., prostaglandin E2 receptors EP2/EP4) implicated in conflicting studies .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess variability in assay conditions (e.g., serum concentration, incubation time) .

Q. What computational strategies can predict the compound’s binding affinity to neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT), leveraging the piperidine scaffold’s affinity for GPCRs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrophobic interactions between cyclopentyl groups and receptor pockets .

- QSAR Modeling : Train models on analogs (e.g., furan- or thiophene-containing amides) to predict logP and blood-brain barrier permeability .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation of the piperidine ring or oxidation of the benzamide group .

- Isotope Labeling : Synthesize C-labeled analogs to track metabolic pathways and identify reactive intermediates .

- CYP Inhibition Studies : Use fluorogenic substrates to assess inhibition of cytochrome P450 enzymes (e.g., CYP3A4), which may explain inter-individual variability in pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.